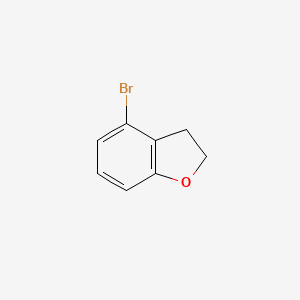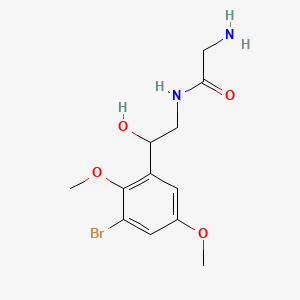
3-Bromo Midodrina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo Midodrine is a derivative of Midodrine . Midodrine is a medication that works by constricting (narrowing) the blood vessels and increasing blood pressure . It is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .
Molecular Structure Analysis
The molecular structure of 3-Bromo Midodrine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación
Estándares de Referencia Farmacéutica
3-Bromo Midodrine se utiliza como un Estándar de Referencia Farmacéutica . Se utiliza para el desarrollo del método analítico, la validación del método (AMV), la aplicación de control de calidad (QC) para la solicitud de nueva droga abreviada (ANDA) o durante la producción comercial de clorhidrato de Midodrine .
Análisis de Estructura Molecular
3-Bromo Midodrine se utiliza en la investigación teórica de estructuras moleculares . Ambos métodos (DFT y HF) se utilizaron en una investigación teórica de moléculas de 3-bromo-2-hidroxipirimidina (3-Br-2HyP) donde se han optimizado las estructuras moleculares del compuesto principal .
Cálculo del Potencial Electrostático Molecular (MEP)
El potencial electrostático molecular (MEP) de 3-Bromo Midodrine se calculó utilizando el nivel de teoría B3LYP/6-311++G(d,p) . Esto ayuda a comprender la distribución de carga dentro de la molécula y sus interacciones con otras moléculas.
Cálculo del Espectro UV-Visible
El enfoque de la teoría del funcional de la densidad dependiente del tiempo (TD-DFT) se utilizó para calcular el espectro UV-Visible del compuesto en fase gaseosa y para diferentes solventes . Esto ayuda a comprender las propiedades electrónicas de la molécula.
Descripción de las Interacciones no Covalentes
Para describir las interacciones no covalentes, se realiza el análisis del gradiente de densidad reducido (RDG) . Esto ayuda a comprender las interacciones débiles dentro de la molécula que contribuyen a su estabilidad.
Informe de Funciones Termodinámicas
Las funciones termodinámicas se han informado con la ayuda de datos espectroscópicos utilizando métodos estadísticos que revelan las correlaciones entre estas funciones y la temperatura . Esto ayuda a comprender la estabilidad de la molécula a diferentes temperaturas.
Tratamiento de Shock Séptico
Midodrine, el compuesto principal de 3-Bromo Midodrine, se ha utilizado en el tratamiento de pacientes con shock séptico . Redujo significativamente la duración de la norepinefrina IV, el período de destete durante la fase de recuperación del shock séptico y la mortalidad
Mecanismo De Acción
Target of Action
3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of 3-Bromo Midodrine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
3-Bromo Midodrine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .
Biochemical Pathways
Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .
Pharmacokinetics
Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .
Result of Action
The molecular and cellular effects of 3-Bromo Midodrine’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo Midodrine. For instance, the presence of other medications can interact with 3-Bromo Midodrine and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy
Direcciones Futuras
While specific future directions for 3-Bromo Midodrine are not mentioned in the search results, there are ongoing studies and discussions about the potential uses of Midodrine, the parent compound. For instance, Midodrine has been evaluated for the prevention of vasovagal syncope and treatment of chronic fatigue syndrome . These studies could potentially guide future research on 3-Bromo Midodrine.
Análisis Bioquímico
Biochemical Properties
It can be inferred from the properties of Midodrine that 3-Bromo Midodrine may interact with α1-adrenergic receptors . These receptors are proteins that respond to adrenaline and noradrenaline and play a crucial role in regulating physiological processes such as vasoconstriction and the regulation of blood pressure .
Cellular Effects
Midodrine, the parent compound, is known to increase vascular tone and blood pressure by activating α1-adrenergic receptors . It is plausible that 3-Bromo Midodrine may have similar effects on cells, influencing cell signaling pathways and cellular metabolism.
Molecular Mechanism
Midodrine is known to exert its effects through its active metabolite, desglymidodrine, which binds to α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . It is possible that 3-Bromo Midodrine may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-Bromo Midodrine in laboratory settings. Midodrine has been shown to have a short half-life, with its effects typically lasting for around four hours .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 3-Bromo Midodrine in animal models. Studies on Midodrine have shown that it can effectively increase blood pressure at certain dosages .
Metabolic Pathways
Midodrine is known to be metabolized into its active form, desglymidodrine, through enzymatic hydrolysis in the liver and other tissues . It is plausible that 3-Bromo Midodrine may undergo similar metabolic processes.
Transport and Distribution
Midodrine is known to be poorly distributed across the blood-brain barrier , suggesting that 3-Bromo Midodrine may have a similar distribution profile.
Propiedades
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)
![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

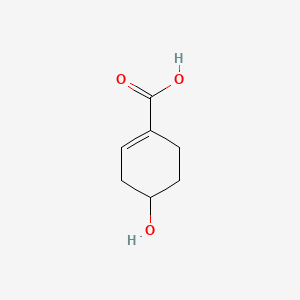
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)

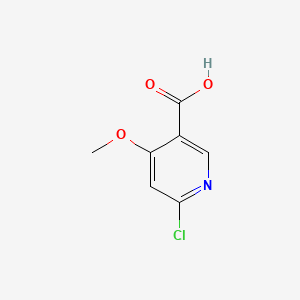
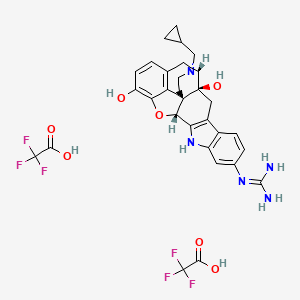
![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)
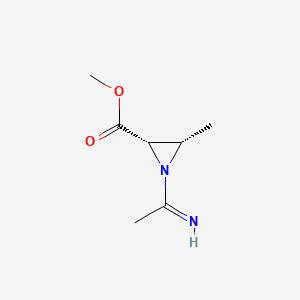
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
